molecular formula C18H38NO5P B13394570 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate

2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate

Katalognummer: B13394570
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: DUYSYHSSBDVJSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate is a natural product found in Homo sapiens with data available.

Eigenschaften

IUPAC Name

(2-amino-3-hydroxyoctadec-4-enyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYSYHSSBDVJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860384
Record name 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Conformation and Lipid Raft Partitioning of (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl Dihydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipidomics and membrane biophysics, I frequently encounter challenges in mapping the spatial dynamics of lipid mediators. (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate , universally recognized as Sphingosine-1-phosphate (S1P) , is a pleiotropic signaling molecule[1]. Unlike inert structural lipids, S1P's biological efficacy is strictly governed by its structural conformation and its precise compartmentalization within plasma membrane microdomains known as lipid rafts[2]. This whitepaper deconstructs the biophysical properties of S1P, the mechanics of its receptor coupling in liquid-ordered ( Lo​ ) phases, and provides self-validating analytical protocols for quantifying these interactions.

Biophysical Properties & Structural Conformation

S1P possesses a unique amphipathic architecture that dictates its behavior in both aqueous environments and lipid bilayers.

  • Zwitterionic Headgroup: The molecule features a dihydrogen phosphate group at the C1 position and an amino group at the C2 position[1]. This highly polar, charged headgroup interacts favorably with the aqueous extracellular matrix and forms hydrogen bonds with the polar headgroups of cholesterol and sphingomyelin (SM) within the membrane.

  • Aliphatic Tail: The single hydrophobic octadecenyl chain (containing a trans double bond at C4-C5) allows S1P to intercalate into the lipid bilayer[1].

Unlike dual-acyl chain ceramides that form highly stable, gel-like domains, S1P's single acyl chain grants it high conformational flexibility. This flexibility enables S1P to dynamically partition between the liquid-ordered ( Lo​ ) phase of lipid rafts and the liquid-disordered ( Ld​ ) phase, as well as diffuse into the extracellular space to establish a physiological "S1P gradient"[2].

Mechanisms of Partitioning and Receptor Coupling

Lipid rafts are nanoscale assemblies enriched in cholesterol, sphingolipids, and gangliosides[3]. The partitioning of S1P into these domains is not a passive event; it is an enzymatically driven and structurally regulated process.

  • Localized Synthesis: Sphingosine Kinase 1 (SphK1) translocates to lipid rafts, where it phosphorylates sphingosine to generate S1P directly within the Lo​ phase[4]. This spatial restriction ensures a high local concentration of S1P for autocrine/paracrine signaling.

  • Receptor Activation: S1P exerts its effects via five G-protein coupled receptors (S1PR1-5). S1PR1 is predominantly localized within lipid rafts, a positioning that is absolute for its efficient coupling to inhibitory G-proteins ( Gi​ )[5].

  • Pathological Disruption: The structural integrity of this signaling platform is vulnerable. Research demonstrates that extracellular α -synuclein can bind to raft-resident gangliosides, physically driving S1PR1 out of the lipid raft[5]. This expulsion uncouples S1PR1 from Gi​ , blunting downstream survival and migration signals (e.g., PI3K/Akt, Rac pathways)[5].

G Ceramide Membrane Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SphK1 SphK1 (Translocated to Raft) Sphingosine->SphK1 Substrate Binding S1P (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate (S1P) SphK1->S1P Phosphorylation LipidRaft Lipid Raft (Lo Phase) S1P->LipidRaft Partitioning

Fig 1: Localized synthesis and lipid raft partitioning of S1P via SphK1.

G S1P Extracellular S1P S1PR1 S1PR1 (In Lipid Raft) S1P->S1PR1 Ligand Binding Gi Gi Protein Complex S1PR1->Gi Active Coupling Akt Akt / Rac Signaling Gi->Akt Cell Survival/Migration AlphaSyn Extracellular α-Synuclein AlphaSyn->S1PR1 Ganglioside Binding Disrupted S1PR1 Expulsion & Uncoupling AlphaSyn->Disrupted Raft Expulsion Disrupted->Gi Signal Blockade

Fig 2: S1PR1 signaling in lipid rafts and disruption by extracellular α-synuclein.

Quantitative Data: Partitioning Metrics

To understand the physiological impact of S1P compartmentalization, we must look at the quantitative differences between raft and non-raft domains.

MetricLiquid-Ordered ( Lo​ ) Raft PhaseLiquid-Disordered ( Ld​ ) Non-Raft PhaseCausality / Significance
S1P Concentration High (~70% of membrane pool)Low (~30% of membrane pool)Localized SphK1 activity drives S1P accumulation in rafts[4].
S1PR1 Localization EnrichedDepletedRequired for efficient Gi​ protein coupling[5].
Membrane Fluidity Low (Gel-like/Ordered)High (Fluid)High cholesterol/SM content stabilizes receptor conformations[3].
α -Synuclein Affinity High (via Gangliosides)LowDrives S1PR1 expulsion from rafts, impairing signaling[5].

Self-Validating Experimental Protocols

To investigate S1P dynamics, empirical workflows must account for the transient nature of lipid rafts and the low physiological abundance of S1P. The following protocols are engineered with built-in causality to ensure data integrity.

Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs) and LC-MS/MS Quantification

This workflow isolates lipid rafts to quantify localized S1P concentrations using mass spectrometry[6].

  • Cell Lysis and DRM Extraction: Lyse cells in buffer containing 1% Triton X-100 and incubate strictly at 4°C for 30 minutes.

    • Causality: The low temperature is critical; it prevents the thermal mixing of Lo​ and Ld​ phases, preserving the native lipid raft architecture during detergent extraction[4].

  • Sucrose Gradient Ultracentrifugation: Layer the lysate at the bottom of a 5%/30%/40% discontinuous sucrose gradient. Centrifuge at 100,000 x g for 18 hours.

    • Causality: DRMs have high lipid-to-protein ratios, giving them lower buoyant density than non-raft membranes. Ultracentrifugation floats rafts to the 5%/30% interface, isolating them from high-density cytosolic proteins[4].

  • Lipid Extraction and LC-MS/MS: Spike the isolated DRM fractions with 10 pmol of C17-S1P internal standard before performing a modified Bligh-Dyer lipid extraction. Analyze via LC-MS/MS in positive MRM mode.

    • Causality: Endogenous S1P has an 18-carbon chain. Spiking samples with non-physiological C17-S1P prior to extraction corrects for variable lipid recovery and ion suppression in the electrospray ionization (ESI) source, ensuring absolute quantification[6].

Protocol 2: Super-Resolution Microscopy (STED) for S1PR1-Raft Co-localization

Standard fluorescence microscopy is insufficient for raft visualization. This protocol utilizes Stimulated Emission Depletion (STED) microscopy.

  • Fixation: Fix cells using 4% Paraformaldehyde (PFA) supplemented with 0.1% Glutaraldehyde for 15 minutes.

    • Causality: Standard PFA alone allows residual lateral mobility of membrane lipids, causing artificial clustering. Glutaraldehyde crosslinks amine groups rapidly, freezing the native lipid raft conformation[3].

  • Dual Labeling: Stain cells with Cholera Toxin Subunit B (CTxB) conjugated to Alexa Fluor 594, followed by primary anti-S1PR1 and a secondary antibody conjugated to Alexa Fluor 647.

    • Causality: CTxB specifically binds GM1 gangliosides, serving as a highly validated, robust marker for liquid-ordered lipid rafts.

  • STED Imaging: Image using a STED microscope with a 775 nm depletion laser.

    • Causality: Lipid rafts range from 10–200 nm, which is below the diffraction limit of conventional confocal microscopy (~250 nm). STED uses a depletion laser to narrow the point spread function to ~30 nm, allowing true nanoscale co-localization analysis[3].

References

  • Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling.PubMed / Cell Signal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZEsXRvNNwPsAafTAgkBqlIiN8hjhoFzgkfFYJQM_4srCTPuPkEN6pQPIO52rvIwyN4hkKkUdBpw7k69pGAF5hDeKsn23T14zqnm6DbeQiVa32z2OjLoUF1RfP_0eQdOM4hw8D]
  • Extracellular α-synuclein drives sphingosine 1-phosphate receptor subtype 1 out of lipid rafts, leading to impaired inhibitory G-protein signaling.PubMed / J Biol Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Vi39TreyGAfGMMxCYZl9yQox68T2wC4WwSzSG16v7Q11HJRshiOb5XPNrRKnkE0RjxoJ-WmLQjYPJ5rRvWeGreJ0FJWs18XQSjO7Rtcf_gTX-CxSW9roaB3d80STrKD9StJl]
  • Sphingosine Kinase 1 Localized to the Plasma Membrane Lipid Raft Microdomain Overcomes Serum Deprivation Induced Growth Inhibition.PMC / J Biol Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxShIS8A7jbSz-zXbQAWf4waI8QF7o0wua8pg-i6I0QU5cRep4v00kEmahm9WtFlmIQiiCdDIP1MWLy22L3pVpmjGiJHzr9uVS13lxARCuYgnhgR6bwmeAoZzoFOM9XI7CTrwoVCHAxo78rg==]
  • Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It.Frontiers in Cell and Developmental Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmWKs9bUedGAIIRJiNjf2zhTYVvzjk0xNgxdbkKN2ANw_40lEAkZzAdXepZ5A0yTqHjRGDSpBOx9LNUabV3aLdOn_Cb0Kx27pj1mF0AXPEdpZ1uNe7m-D9Twv-7VEPPBmjrgRmbJPwC-njmoNlB6diY-HgFeHOl56taNbiGxHFLbGpN2xx9P9I0zjEkgVMjSyrPz4_NY0KeWPYzI98y0Bt2aAzHA==]
  • Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3mUvmmSrVVC77I6yacAmsfbD04EiYiUWTc7EeVg90jKJvbiWvWKxYjLOKD4409AcCH_QjJJMoLp3cDTfZ1tCzYGTbAdKQnnKG4oVkZ-nTG4PWYhNrcfWItpD5dYAfQA==]
  • Sphingosine-1-phosphate.Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp7bOqvam8Z71tvNEMxIMTbTEV23buGOEruSgxoFb3NgPtmSA1PwmcGQjFSXmg4WE46xlnMBoTTozp-nPIB7nzl3-hbpR4WQ3NjUvQ7LzzLTfSX7zd1z7chNWlh4M9Gt4AB8tFqz55KpZGPuhNNcZr]

Sources

Unveiling the "Inside-In" Paradigm: Intracellular Targets of 2-Amino-3-hydroxyoctadec-4-en-1-yl Dihydrogen Phosphate (S1P) Signaling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate—commonly known as Sphingosine-1-phosphate (S1P) —was primarily recognized for its "inside-out" signaling mechanism, wherein intracellularly generated S1P is exported to the extracellular space to activate five G protein-coupled receptors (S1PR1–5)[1]. However, recent advances in lipidomics and chemical biology have uncovered a parallel "inside-in" signaling paradigm . Depending on the subcellular localization of its synthesis, S1P acts as a direct intracellular second messenger, binding to specific protein targets to regulate epigenetics, mitochondrial respiration, and inflammatory cascades[2].

This technical guide provides an in-depth analysis of the intracellular targets of S1P, the quantitative kinetics of these interactions, and the field-proven methodologies required to validate lipid-protein binding events.

Core Intracellular Targets and Mechanistic Pathways

S1P is synthesized by two distinct sphingosine kinase isoforms: SphK1 and SphK2. While SphK1 predominantly localizes to the cytosol and plasma membrane, SphK2 contains nuclear and mitochondrial localization signals[2]. Because the polar phosphate headgroup of S1P prevents it from freely diffusing across lipid bilayers, the spatial compartmentalization of SphK2 dictates S1P's direct interaction with specific intracellular targets[1].

Epigenetic Regulation via HDAC1/2 (Nucleus)

In the nucleus, SphK2 associates with repressor complexes containing histone deacetylases 1 and 2 (HDAC1/2). S1P produced in this microenvironment binds directly to HDAC1/2, potently inhibiting their deacetylase enzymatic activity[1].

  • Mechanistic Consequence: This inhibition prevents the removal of acetyl groups from histone H3 lysine residues, leading to a net positive charge and relaxed chromatin structure. This epigenetically upregulates the transcription of specific target genes, including the cyclin-dependent kinase inhibitor p21 and the transcriptional regulator c-fos[3].

NF-κB Activation via TRAF2 (Cytosol)

S1P serves as an essential, missing cofactor for the E3 ubiquitin ligase Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2)[4].

  • Mechanistic Consequence: S1P binds specifically to the N-terminal RING domain of TRAF2. This binding event dramatically stimulates TRAF2-catalyzed Lys-63-linked polyubiquitination of Receptor Interacting Protein 1 (RIP1), which serves as a scaffold for IKK recruitment and subsequent NF-κB activation[4]. Notably, dihydro-S1P (dhS1P), which lacks the C4-C5 trans double bond, fails to bind TRAF2, demonstrating exquisite structural specificity[4].

Mitochondrial Respiration via Prohibitin 2 (Inner Mitochondrial Membrane)

SphK2 localized in the mitochondria generates a localized pool of S1P that binds to Prohibitin 2 (PHB2), a highly conserved scaffolding protein[2].

  • Mechanistic Consequence: S1P binding allosterically stabilizes the PHB1/PHB2 heterodimeric complex, which facilitates the recruitment and proper assembly of cytochrome c oxidase (Complex IV)[5]. This interaction is critical for maintaining optimal mitochondrial respiratory chain activity and oxygen consumption[6].

S1P_Targets cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mito Mitochondria SphK2 Sphingosine Kinase 2 (SphK2) S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Phosphorylation HDAC HDAC1 / HDAC2 S1P->HDAC Inhibits TRAF2 TRAF2 (RING Domain) S1P->TRAF2 Cofactor PHB2 Prohibitin 2 (PHB2) S1P->PHB2 Binds GeneExp Epigenetic Regulation (p21, c-fos) HDAC->GeneExp Increased Acetylation NFkB NF-κB Activation TRAF2->NFkB Lys-63 Polyubiquitination ComplexIV Complex IV Assembly PHB2->ComplexIV Respiration

Caption: Intracellular S1P signaling network highlighting direct protein targets across subcellular compartments.

Quantitative Binding & Kinetic Data

The affinity of S1P for its intracellular targets is generally in the nanomolar to low-micromolar range, which aligns with the localized physiological concentrations of S1P generated by SphK2.

Target ProteinSubcellular CompartmentBinding Affinity / KineticsFunctional Consequence of S1P Binding
HDAC1 / HDAC2 Nucleus Kd​≈177 nM (PfHDAC model)[7]Direct inhibition of deacetylase activity; promotes histone H3 acetylation.
TRAF2 Cytosol / EndosomesHigh affinity (RING domain specific)[4]Acts as a mandatory cofactor for E3 ubiquitin ligase activity.
Prohibitin 2 (PHB2) Inner Mitochondrial MembraneHigh affinity (Specific to S1P, not dhS1P)[6]Allosteric stabilization; facilitates recruitment of Complex IV.
hTERT NucleusHigh affinity[8]Allosteric stabilization; prevents proteasomal degradation.
S1PR1 (Reference)Plasma Membrane Kd​≈7−40 nM [9]Canonical "inside-out" GPCR signaling.

Experimental Methodologies: Validating S1P-Target Interactions

Investigating lipid-protein interactions is notoriously difficult due to the transient, low-affinity nature of lipid binding and the disruption caused by detergents during standard co-immunoprecipitation. To ensure scientific integrity, the following self-validating protocols are standard in the field.

Protocol 1: Photoaffinity Labeling (PAL) and Click-Chemistry Pull-Down

This protocol utilizes a photoactivatable and clickable S1P analog (pac-S1P) to covalently trap and isolate S1P-binding proteins.

  • Step 1: Probe Incubation. Live cells are incubated with 5–10 μM pac-S1P.

    • Causality: Treating live cells allows the lipid to traffic to its physiological subcellular compartments (nucleus, mitochondria) before crosslinking.

  • Step 2: UV Crosslinking. Cells are irradiated with UV light (365 nm) for 5 minutes on ice.

    • Causality: The diazirine group on pac-S1P forms a highly reactive carbene intermediate that covalently crosslinks to any interacting protein within a ~3–5 Å radius, permanently trapping transient interactions.

  • Step 3: Lysis and Click Chemistry. Cells are lysed in 1% SDS. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed to attach a biotin-azide reporter to the alkyne handle of the pac-S1P probe.

  • Step 4: Affinity Enrichment (Self-Validating Step). The lysate is incubated with streptavidin beads.

    • Causality & Validation: Because the lipid-protein interaction is now covalent, researchers can use harsh washing buffers (e.g., 1% SDS, 8M urea) to strip away non-specific background proteins. A parallel sample pre-treated with 100x excess native S1P serves as a competition control; true targets will show a loss of signal in this control.

  • Step 5: Proteomics. Beads are subjected to on-bead trypsin digestion and LC-MS/MS for target identification.

Workflow Probe 1. Probe Incubation (pac-S1P) UV 2. UV Crosslinking (365 nm) Probe->UV Lysis 3. Click Chemistry (Biotin-Azide) UV->Lysis PullDown 4. Streptavidin Pull-down Lysis->PullDown LCMS 5. LC-MS/MS Proteomics PullDown->LCMS

Caption: Step-by-step workflow for identifying intracellular S1P targets using photoaffinity lipid probes.

Protocol 2: In Vitro Fluorogenic HDAC Inhibition Assay

To prove that S1P directly inhibits HDAC1/2 (rather than acting via a secondary messenger), a cell-free biochemical assay is required.

  • Step 1: Lipid Preparation. S1P and dihydro-S1P (dhS1P) are prepared as complexes with fatty acid-free Bovine Serum Albumin (BSA) (4 mg/mL).

    • Causality: Lipids form micelles in aqueous buffers, which masks their binding interfaces. BSA acts as a physiological carrier to present monomeric lipids to the enzyme.

  • Step 2: Enzyme Incubation (Self-Validating Step). Recombinant human HDAC1 is incubated with 1 μM S1P or 1 μM dhS1P for 30 minutes.

    • Causality & Validation: dhS1P lacks the C4-C5 trans double bond but is otherwise structurally identical to S1P. Because dhS1P does not bind or inhibit HDAC[4], it serves as an internal negative control to prove that the inhibition is structurally specific and not a non-specific detergent effect of the lipid.

  • Step 3: Substrate Cleavage. A fluorogenic substrate (Boc-Lys(Ac)-AMC) is added. Active HDAC removes the acetyl group.

  • Step 4: Quantification. Trypsin is added to cleave the deacetylated substrate, releasing the AMC fluorophore. Fluorescence is measured at Ex/Em = 360/460 nm. A specific reduction in fluorescence in the S1P well (but not the dhS1P well) confirms direct target inhibition.

Therapeutic Implications

The validation of the S1P "inside-in" signaling axis opens new frontiers in drug development. While current S1P-targeted therapies (like Fingolimod/FTY720) primarily target cell-surface S1PRs for immunosuppression in multiple sclerosis[8], targeting the intracellular synthesis of S1P via SphK2 inhibitors offers a different therapeutic profile. By lowering nuclear S1P, SphK2 inhibitors can relieve HDAC1/2 inhibition, thereby modulating epigenetic landscapes in cancer and neurodegenerative diseases[2]. Furthermore, disrupting the specific S1P-TRAF2 interaction presents a novel strategy to dampen NF-κB-driven inflammation without causing the systemic lymphopenia associated with S1PR1 antagonism.

Sources

A Researcher's Guide to the Gene Expression Regulation of the Sphingosine-1-Phosphate Axis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecule 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, more commonly known as Sphingosine-1-Phosphate (S1P), is a potent, bioactive signaling sphingolipid that has emerged from a purely structural component of cell membranes to a critical regulator of a vast array of physiological and pathophysiological processes.[1][2] Its functions, which include regulating immune cell trafficking, angiogenesis, and cell survival, are intricately linked to the tightly controlled expression of genes that govern its synthesis, degradation, transport, and signaling.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms governing the gene expression of the S1P axis. We delve into the transcriptional, post-transcriptional, and epigenetic layers of regulation, offering field-proven insights into the causality behind experimental choices. Furthermore, this guide furnishes detailed, step-by-step methodologies for key experiments essential for investigating the gene expression of this critical signaling network, positioning it as an indispensable resource for professionals in biomedical research and therapeutic development.

Introduction to the Sphingosine-1-Phosphate (S1P) Axis

Sphingosine-1-Phosphate (S1P) is a lysophospholipid mediator that plays a pivotal role in numerous cellular processes.[2] Unlike many signaling molecules that operate exclusively within the cell, S1P functions through an "inside-out" signaling paradigm. It is synthesized within the cell and can act on intracellular targets or be transported out of the cell to activate a family of five specific G protein-coupled receptors (GPCRs), S1PR1-5, on the cell surface.[2][3][5][6] This dual functionality allows S1P to influence everything from lymphocyte trafficking and vascular development to cell proliferation and apoptosis.[4][5][7]

The cellular and circulating concentrations of S1P are meticulously maintained by a delicate balance between its synthesis and degradation. This balance, often referred to as the "sphingolipid rheostat," determines cell fate, with ceramide and sphingosine generally promoting apoptosis and S1P promoting survival and proliferation.[1][8] The critical nature of this balance underscores the importance of understanding the regulation of the genes that encode the enzymatic machinery of the S1P axis.

The S1P Metabolic and Signaling Machinery: Key Genes

The biological effects of S1P are orchestrated by a suite of proteins responsible for its metabolism, transport, and signal transduction. The expression levels of the genes encoding these proteins are a primary determinant of the cellular response to S1P.

Gene Symbol Protein Name Core Function
SPHK1, SPHK2 Sphingosine Kinase 1, 2Catalyze the phosphorylation of sphingosine to generate S1P.[8][9][10]
SGPL1 S1P Lyase 1Irreversibly degrades S1P, representing the only exit point from the sphingolipid pathway.[11][12]
SGPP1, SGPP2 S1P Phosphatase 1, 2Dephosphorylate S1P back to sphingosine, contributing to the recycling pathway.
SPNS2 Spinster Homolog 2A transporter protein responsible for the efflux of S1P from cells.
S1PR1-5 S1P Receptor 1-5A family of five distinct GPCRs that bind extracellular S1P to initiate downstream signaling cascades.[5][6]

A summary of the core genes involved in the S1P metabolic and signaling axis.

Transcriptional Regulation of the S1P Axis

The expression of S1P-related genes is dynamically regulated at the transcriptional level by a complex interplay of transcription factors and upstream signaling pathways. This control allows cells to modulate their S1P signaling capacity in response to diverse physiological and pathological stimuli.

Key Transcription Factors and Pathways
  • Sphingosine Kinase 1 (SPHK1): As a critical enzyme controlling the production of pro-survival S1P, the SPHK1 gene is a convergence point for numerous signaling pathways.[1] Its expression is upregulated by inflammatory cytokines like Tumor Necrosis Factor-α (TNFα) and growth factors such as Transforming Growth Factor-β (TGF-β).[1] This regulation is often mediated by transcription factors like NF-κB and E2F family members (E2F1, E2F7), which have binding sites in the SPHK1 promoter.[1][13] Hypoxia is another potent inducer of SPHK1 transcription, a mechanism crucial in the context of cancer progression.[1][8]

  • S1P Receptor 1 (S1PR1): The expression of S1PR1 is essential for immune cell egress from lymphoid organs and for maintaining vascular integrity.[5][7][14] The transcription factor Krüppel-like factor 2 (KLF2) is a master regulator of S1PR1 expression.[15][16][17] Signaling pathways that downregulate KLF2, such as those activated by TGF-β or certain interleukins via the PI(3)K-Akt pathway, lead to the suppression of S1PR1 transcription.[15][18] This mechanism is critical for the establishment of tissue-resident memory T cells, which must remain in peripheral tissues and not recirculate.[15][16]

  • S1P Lyase (SGPL1): The irreversible degradation of S1P is catalyzed by SGPL1, making its gene expression a critical control point. The transcription of SGPL1 has been shown to be regulated by members of the GATA family of transcription factors, such as GATA-4, which can act in concert with other factors like Sp1 to drive expression.[11][19][20]

Signaling Pathway Visualization

The following diagram illustrates a canonical pathway for the transcriptional upregulation of SPHK1 in response to an inflammatory stimulus.

SPHK1_Regulation cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus SPHK1_gene SPHK1 Gene (Promoter) NFkB_nuc->SPHK1_gene Binds & Activates Transcription SPHK1_mRNA SPHK1 mRNA SPHK1_gene->SPHK1_mRNA Transcription

Caption: TNF-α mediated transcriptional activation of the SPHK1 gene via the NF-κB pathway.

Post-Transcriptional and Epigenetic Control

Gene expression regulation is a multi-layered process. Beyond transcription initiation, post-transcriptional mechanisms involving microRNAs (miRNAs) and epigenetic modifications provide further layers of control over the S1P axis.

  • MicroRNA Regulation: MiRNAs are small non-coding RNAs that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. The expression of SPHK1 has been shown to be suppressed by miRNAs such as miR-124, which can impact tumorigenicity.[13] This adds a crucial layer of control, where the upregulation of a specific miRNA can effectively silence a key enzyme in the S1P pathway.

  • Epigenetic Modifications: While less extensively studied for all genes in the S1P axis, epigenetic mechanisms are emerging as important regulators. Intracellular S1P produced by SPHK2 in the nucleus can act as an inhibitor of histone deacetylases (HDACs), thereby influencing chromatin structure and gene expression on a broader scale.[10][21] This creates a potential feedback loop where the product of a sphingolipid pathway enzyme can directly modulate the epigenetic landscape. Furthermore, the degradation of S1P by SGPL1 can generate products that also regulate HDAC activity and chromatin remodeling.[20]

Methodologies for Studying S1P Gene Expression Regulation

A robust investigation into the regulation of the S1P axis requires a combination of techniques to query changes in mRNA and protein levels, identify regulatory DNA elements, and confirm protein-DNA interactions.

Protocol: Analysis of mRNA Expression by RT-qPCR

Quantitative Real-Time PCR (qPCR) is the gold standard for accurately measuring the abundance of specific mRNA transcripts.[22]

Objective: To quantify the relative expression levels of a target gene (e.g., SPHK1) in response to a stimulus.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the stimulus (e.g., TNF-α) or vehicle control for the desired time.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based kit or Trizol-based method. Ensure high purity (A260/280 ratio ~2.0).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, Taq polymerase, and forward/reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument with an appropriate cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene.

Protocol: Promoter Activity Assessment using Dual-Luciferase® Reporter Assay

This assay is used to determine if a specific DNA sequence (e.g., the promoter of S1PR1) can drive gene expression and how it is affected by transcription factors.[23][24]

Objective: To measure the activity of a gene's promoter in response to the overexpression of a transcription factor (e.g., KLF2).

Methodology:

  • Plasmid Preparation: Obtain or construct a firefly luciferase reporter plasmid containing the promoter region of interest upstream of the luciferase gene. Also, obtain a Renilla luciferase plasmid (e.g., pRL-TK) to serve as a transfection control.[25]

  • Cell Transfection: Co-transfect cells (e.g., in a 24-well plate) with:

    • The firefly luciferase reporter plasmid.

    • The Renilla luciferase control plasmid.

    • An expression plasmid for the transcription factor of interest (e.g., KLF2) or an empty vector control.

  • Incubation: Culture the cells for 24-48 hours to allow for plasmid expression.

  • Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.[23][25]

  • Luminescence Measurement:

    • Add Luciferase Assay Reagent II (LAR II) to a portion of the cell lysate to measure firefly luciferase activity.[24][25][26]

    • Add Stop & Glo® Reagent to the same sample to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[24][25][26]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity between cells overexpressing the transcription factor and the control cells.

Protocol: Investigating Transcription Factor Binding via ChIP-qPCR

Chromatin Immunoprecipitation (ChIP) allows for the identification of the specific genomic regions that a protein of interest (e.g., a transcription factor) binds to within the cell.[27][28]

Objective: To determine if a specific transcription factor (e.g., NF-κB) binds to the promoter region of a target gene (e.g., SPHK1) in vivo.

Methodology:

  • Cross-linking: Treat live cells with formaldehyde to covalently cross-link proteins to DNA. Quench the reaction with glycine.[27]

  • Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[28][29]

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin with a ChIP-grade antibody specific to the transcription factor of interest. A non-specific IgG antibody should be used as a negative control.

    • Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.[27] Treat with Proteinase K to degrade proteins and purify the co-precipitated DNA.

  • qPCR Analysis: Perform qPCR using the purified DNA as a template. Use primers designed to amplify the specific promoter region of interest and a negative control region (a genomic location where the factor is not expected to bind).

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the total input chromatin. A significant enrichment in the specific IP sample compared to the IgG control indicates binding.

Caption: A streamlined workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Therapeutic Implications and Future Directions

The profound involvement of the S1P axis in diseases ranging from multiple sclerosis and inflammatory disorders to various cancers has made it a prime target for therapeutic intervention.[2][3][8] The success of S1P receptor modulators like Fingolimod (Gilenya) for treating multiple sclerosis validates this approach.[3]

A deeper understanding of the gene expression regulation of the S1P axis opens new therapeutic avenues. For instance, instead of directly targeting an enzyme or receptor, it may be possible to modulate its expression. Strategies could involve:

  • Developing small molecules that inhibit key transcription factors driving the expression of pro-tumorigenic genes like SPHK1.

  • Utilizing miRNA mimics or antagomirs to restore or suppress the post-transcriptional control of S1P axis components.

  • Exploring epigenetic drugs to alter the chromatin state at specific gene loci.

Future research will likely focus on dissecting the cell-type-specific regulation of these genes and understanding how the regulatory networks are rewired in disease states. The development of advanced single-cell technologies will be invaluable in unraveling this complexity, providing a higher-resolution map of S1P signaling regulation and paving the way for more precise and effective therapeutic strategies.[30]

References

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Abbexa. Retrieved March 24, 2026, from [Link]

  • Gandy, K. A., & Obeid, L. M. (2013). Molecular Mechanisms of Regulation of Sphingosine Kinase 1. FEBS Letters, 587(9), 1348-1357. Available from: [Link]

  • Chromatin Immunoprecipitation (ChIP) Protocol. (n.d.). Rockland Immunochemicals. Retrieved March 24, 2026, from [Link]

  • Alshaker, H., & Pchejetski, D. (2013). Transcriptional Regulation of Sphingosine Kinase 1. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1499-1508. Available from: [Link]

  • O'Sullivan, S., & Dev, K. K. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 23(13), 7274. Available from: [Link]

  • Luciferase reporter assay. (2022). Bio-protocol. Retrieved March 24, 2026, from [Link]

  • Maceyka, M., & Spiegel, S. (2012). Sphingosine-1-phosphate signaling and its role in disease. Trends in Cell Biology, 22(1), 50-60. Available from: [Link]

  • Zhang, X., & Zhang, Y. (2022). Factors and Methods for the Detection of Gene Expression Regulation. International Journal of Molecular Sciences, 23(19), 11467. Available from: [Link]

  • SPHK1 Gene. (n.d.). Ma'ayan Lab – Computational Systems Biology. Retrieved March 24, 2026, from [Link]

  • Maceyka, M., & Milstien, S. (2009). Sphingosine-1-Phosphate Regulation of Mammalian Development. Journal of Lipid Research, 50(Supplement), S272-S277. Available from: [Link]

  • What are SPHK1 gene modulators and how do they work?. (2024). News-Medical.net. Retrieved March 24, 2026, from [Link]

  • Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation, 125(4), 1379-1387. Available from: [Link]

  • Skon, C. N., et al. (2013). Transcriptional downregulation of S1pr1 is required for establishment of resident memory CD8+ T cells. Nature Immunology, 14(12), 1285-1293. Available from: [Link]

  • Hla, T., & Blaho, V. A. (2012). Sphingosine 1-phosphate signalling. Development, 139(14), 2537-2542. Available from: [Link]

  • Peh, G. S., et al. (2008). Sphingosine-1-phosphate mediates transcriptional regulation of key targets associated with survival, proliferation, and pluripotency in human embryonic stem cells. Stem Cells and Development, 17(6), 1195-1205. Available from: [Link]

  • Herr, D. R., et al. (2005). Regulation of sphingosine-1-phosphate lyase gene expression by members of the GATA family of transcription factors. Journal of Biological Chemistry, 280(18), 18131-18138. Available from: [Link]

  • Sphingosine kinase | Enzymes. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 24, 2026, from [Link]

  • New method to study gene regulation and expression simultaneously in single cells. (2019). Hubrecht Institute. Retrieved March 24, 2026, from [Link]

  • Chen, J. F., et al. (2020). Effects of Sphingosine-1-Phosphate on Cell Viability, Differentiation, and Gene Expression of Adipocytes. International Journal of Molecular Sciences, 21(23), 9283. Available from: [Link]

  • The TALE of New Tools to Study Gene Regulation. (2013). HHMI. Retrieved March 24, 2026, from [Link]

  • Todd, L., et al. (2023). Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells. eLife, 12, e85002. Available from: [Link]

  • SGPL1 Gene. (n.d.). Ma'ayan Lab – Computational Systems Biology. Retrieved March 24, 2026, from [Link]

  • Li, Y., et al. (2024). Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases. International Journal of Molecular Sciences, 25(21), 12791. Available from: [Link]

  • Gaengel, K., et al. (2012). Flow-regulated endothelial S1P receptor-1 signaling sustains vascular development. Developmental Cell, 23(2), 356-366. Available from: [Link]

  • Skon, C. N., et al. (2013). Transcriptional downregulation of S1pr1 is required for the establishment of resident memory CD8+ T cells. Nature Immunology, 14(12), 1285-1293. Available from: [Link]

  • Xiong, S., et al. (2013). Simvastatin-induced sphingosine 1-phosphate receptor 1 expression is KLF2-dependent in human lung endothelial cells. American Journal of Respiratory Cell and Molecular Biology, 49(1), 115-122. Available from: [Link]

  • Alberts, B., et al. (2002). Studying Gene Expression and Function. In Molecular Biology of the Cell (4th ed.). Garland Science. Available from: [Link]

  • SGPL1 sphingosine-1-phosphate lyase 1 [ (human)]. (2026). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • KLF2 and S1P 1 expression is regulated by PI3K and mTOR signaling. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Wójcik, M., et al. (2023). Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration. International Journal of Molecular Sciences, 24(7), 6140. Available from: [Link]

  • Zhao, P., et al. (2022). Neurological Consequences of Sphingosine Phosphate Lyase Insufficiency. Frontiers in Molecular Biosciences, 9, 979705. Available from: [Link]

  • Haberkant, P., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLoS ONE, 11(4), e0153009. Available from: [Link]

  • [(E)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

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  • Sphingosine-1-phosphate. (n.d.). CAS Common Chemistry. Retrieved March 24, 2026, from [Link]

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Methodological & Application

Application Note: Preparation of 2-Amino-3-hydroxyoctadec-4-en-1-yl Dihydrogen Phosphate (S1P) Stock Solution in BSA

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, universally known as Sphingosine-1-phosphate (S1P) , is a highly potent, zwitterionic sphingolipid metabolite that regulates critical cellular responses including angiogenesis, vascular maturation, and immunity 1[1].

Due to its amphiphilic structure—comprising a polar phosphate headgroup and a long hydrophobic sphingoid base tail—S1P is notoriously difficult to solubilize in standard aqueous buffers2[2]. In physiological systems, S1P does not exist as a free monomer; it is transported by carrier proteins, predominantly albumin. Therefore, for in vitro assays, S1P must be complexed with Bovine Serum Albumin (BSA) to facilitate aqueous delivery .

Causality of Experimental Design:

  • Fatty Acid-Free BSA: Standard BSA contains endogenous lipids that occupy its hydrophobic binding pockets. Using essentially fatty acid-free BSA ensures maximal binding capacity for S1P .

  • Siliconized Glassware: S1P is highly lipophilic and rapidly adsorbs to the walls of standard polypropylene or polystyrene tubes. Siliconized glass is mandatory to prevent sample loss2[2].

  • Nitrogen Evaporation: S1P contains a trans double bond (4E) 3[3]. Evaporating the primary organic solvent under a stream of dry nitrogen prevents oxidative degradation of this functional group 4[4].

Quantitative Parameters & Reagent Specifications

To achieve a stable physiological mimic, the molar ratio of S1P to its carrier BSA is critical. The validated standard is a ~2:1 molar ratio 2[2].

Table 1: Reagent Specifications

ReagentSpecification / RoleMechanistic Rationale
S1P (Solid) ≥98% Purity (D-erythro isomer)Active biological signaling lipid.
Solvent Methanol:Water (95:5)Primary solvent to disrupt the crystal lattice; water aids in solvating the zwitterionic headgroup.
BSA Fatty Acid-Free (FAF)Carrier protein; must lack endogenous lipids to provide empty hydrophobic binding pockets.
Nitrogen Gas Dry, high purityEvaporates solvent without oxidizing the C4-C5 double bond.
Glassware Siliconized Glass TubesPrevents hydrophobic adsorption of S1P to vessel walls.

Table 2: Quantitative Parameters for 125 µM Stock

ParameterValueCalculation / Note
S1P Molecular Weight 379.47 g/mol Formula: C₁₈H₃₈NO₅P
BSA Molecular Weight ~66,500 g/mol Carrier protein
Target S1P Concentration 125 µMStandard working stock for cell delivery
Target BSA Concentration 4 mg/mL (≈ 60.15 µM)Provides sufficient binding pockets
Molar Ratio (S1P : BSA) ~ 2.08 : 1Optimal physiological mimicry

Experimental Workflow

S1P_Preparation Step1 Solid S1P Lipid (2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate) Step2 Suspend in Methanol:Water (95:5) Heat (45°C-65°C) & Sonicate Step1->Step2 Step3 Aliquot into Siliconized Glass Tube (Avoid Plastics) Step2->Step3 Step4 Evaporate under Dry Nitrogen Stream Create Thin Lipid Film Step3->Step4 Step5 Add 4 mg/mL Fatty Acid-Free BSA (Pre-warmed to 37°C) Step4->Step5 Step6 Incubate at 37°C (30-60 min) Vortex & Sonicate Intermittently Step5->Step6 Step7 125 µM S1P-BSA Complex Visually Clear Stock Solution Step6->Step7

Workflow for the preparation of 125 µM S1P-BSA stock solution from solid lipid.

Step-by-Step Methodology

Phase 1: Primary Solubilization in Organic Solvent
  • Weighing: Carefully weigh the solid S1P powder.

  • Suspension: Add the lipid to a Methanol:Water (95:5) solution to achieve a primary concentration of 0.5 mg/mL 4[4]. (Note: 100% anhydrous methanol may also be used, but the 5% aqueous component aids in solvating the zwitterionic headgroup).

  • Thermal & Acoustic Disruption: Heat the mixture to 45°C–65°C (near the boiling point of methanol) and sonicate until the lipid is fully suspended4[4].

    • Observation: The solution will not be perfectly clear; it will form a slightly hazy suspension .

Phase 2: Lipid Film Generation
  • Aliquoting: Transfer the desired volume of the methanol:water stock solution into a siliconized glass vessel 2[2].

  • Evaporation: Remove the solvent using a gentle stream of dry nitrogen. Rotate the glass vessel continuously during evaporation to deposit a thin, uniform lipid film on the lower walls of the tube .

    • Self-Validation Check: The film should be barely visible and evenly distributed. Pooling indicates incomplete evaporation, which will hinder BSA complexation.

Phase 3: BSA Complexation
  • Carrier Preparation: Prepare a 4 mg/mL solution of fatty acid-free BSA in PBS or cell-culture grade water. Pre-warm this solution to 37°C 4[4].

  • Resuspension: Add the warmed BSA solution to the glass tube containing the S1P lipid film to achieve a final S1P concentration of 125 µM .

  • Incubation: Incubate the tube in a 37°C water bath for 30 to 60 minutes 1[1].

  • Agitation: Vortex vigorously every 5 minutes and utilize a water bath sonicator for 1-minute intervals. This kinetic energy is required to force the lipid to partition from the glass wall into the BSA hydrophobic pockets 2[2].

CRITICAL RULE: Never keep the S1P solution on ice! Decreasing the temperature reduces kinetic energy, causing the S1P lipid to rapidly precipitate out of the BSA complex 2[2].

Quality Control & Troubleshooting

Every protocol must be treated as a self-validating system to ensure downstream assay integrity.

Self-Validation Checks
  • Visual Clarity: A successful S1P-BSA complex will yield a completely clear, true solution. Any residual haziness, cloudiness, or particulate matter indicates incomplete complexation 1[1].

  • Analytical Verification: For rigorous drug development workflows, verify the final concentration using LC-MS/MS against a standard calibration curve (typical range: 0.0037 µM to 0.9 µM) 3[3].

Troubleshooting Guide
  • Issue: Solution remains hazy after 60 minutes at 37°C.

    • Causality: The BSA may contain residual endogenous fatty acids, or the S1P lipid film was too thick due to pooling during nitrogen evaporation.

    • Resolution: Re-sonicate in a water bath at 37°C for an additional 15 minutes. If it fails to clear, discard the batch and source >99% Fatty Acid-Free BSA.

  • Issue: Unexplained loss of S1P concentration over time.

    • Causality: Adsorption to plastic consumables or oxidation of the C4-C5 double bond.

    • Resolution: Ensure all storage vials and pipette tips are siliconized. Overlay the storage vial with nitrogen gas before sealing.

Storage Parameters
  • Dried Lipid Film: Can be stored at -20°C in a closed container for up to one year 4[4].

  • S1P-BSA Complex: Aliquot into siliconized glass and store at -20°C. Maximum storage is three months 4[4]. Upon thawing, if precipitate is observed, warm to 37°C for a few minutes until re-dissolved 1[1].

Sources

The Emerging Role of Sphingosine-1-Phosphate Analogs in Oncology: Application Notes for 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, a sphingosine-1-phosphate analog, as a potential biomarker in cancer research assays. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines.

Introduction: The Sphingolipid Rheostat in Cancer Biology

Sphingolipids are a class of bioactive lipids that have moved beyond their structural role in cell membranes to become recognized as critical signaling molecules.[1][2] The metabolism of these lipids is complex and plays a pivotal role in cell fate decisions, including proliferation, apoptosis, and differentiation.[3][4] A central concept in sphingolipid signaling is the "sphingolipid rheostat," which describes the dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[4][5] In many cancers, this rheostat is tipped towards an accumulation of S1P, promoting tumor growth, angiogenesis, and resistance to therapy.[1][6][7]

2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate shares structural similarity with S1P, suggesting it may have a comparable functional role in cancer biology. Its quantification in biological matrices could therefore offer valuable insights into the sphingolipid profile of a tumor and serve as a prognostic or diagnostic biomarker.

The "Sphingolipid Rheostat": A Critical Regulator of Cell Fate

The balance between ceramide and S1P is a key determinant of a cell's response to stress and its proliferative capacity. Ceramide, often referred to as a tumor-suppressor lipid, can be generated in response to various stimuli, including chemotherapy and radiation, leading to cell cycle arrest and apoptosis.[7][8] Conversely, S1P, synthesized by sphingosine kinases (SphKs), promotes cell survival, proliferation, migration, and angiogenesis.[1][8][9] The dysregulation of sphingolipid metabolism, particularly the overexpression of SphK1, is a common feature in many cancers, leading to elevated S1P levels and contributing to tumorigenesis and therapeutic resistance.[3][10][11][12]

Figure 1: The Sphingolipid Rheostat.

Quantification of 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate: Methodologies

Accurate and sensitive quantification of sphingolipid biomarkers is crucial for their clinical and research applications. Two primary methods are recommended: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of sphingolipids due to its high specificity, sensitivity, and ability to quantify multiple lipid species simultaneously.[2][13][14][15]

Principle: This technique separates the analyte of interest from other components in a sample using liquid chromatography, followed by ionization and detection by mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the target molecule, ensuring high selectivity.

A. Sample Preparation (from Plasma/Serum)

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 50 µL of sample, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar sphingolipid not present in the sample).

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of ice-cold methanol.

    • Vortex for 30 seconds.

    • Add 400 µL of chloroform.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 50 µL of the initial mobile phase.

B. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.[14]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.[13][14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphingolipid phosphates.[13]

C. Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Determine the concentration of the analyte in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of the analyte.

Figure 2: LC-MS/MS Experimental Workflow.

Table 1: Example LC-MS/MS Parameters for Sphingolipid Phosphate Analysis

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined for 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying specific molecules in biological samples.[16][17] While a specific ELISA kit for 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate may not be commercially available, the principles of a competitive ELISA for S1P can be adapted.

Principle: This is a competitive immunoassay where the target analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The amount of labeled analyte bound is inversely proportional to the concentration of the analyte in the sample.

A. Sample Preparation

  • Lipid Extraction: Perform a lipid extraction as described in the LC-MS/MS protocol to isolate the lipid fraction and remove interfering proteins.

  • Reconstitution: Reconstitute the dried lipid extract in the assay buffer provided with the ELISA kit.

B. ELISA Procedure (based on a typical S1P ELISA kit)

  • Plate Coating: A microplate is pre-coated with the target molecule or a capture antibody.

  • Competitive Binding:

    • Add standards and samples to the wells.

    • Add a fixed amount of a biotinylated antibody specific for the target molecule to each well.[17]

    • Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.[16]

    • Incubate to allow binding to the biotinylated antibody.

    • Wash the plate again.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

C. Data Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

Figure 3: Competitive ELISA Workflow.

Table 2: Comparison of Analytical Methods

FeatureLC-MS/MSELISA
Specificity Very HighHigh (dependent on antibody)
Sensitivity Very HighHigh
Throughput LowerHigh
Multiplexing Yes (can measure multiple lipids)No (single analyte per assay)
Cost High (instrumentation and expertise)Lower
Development Requires method development for new analytesRequires specific antibody development

Data Interpretation and Clinical Relevance

Elevated levels of 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate in patient samples, analogous to S1P, could be indicative of:

  • Increased Tumor Proliferation and Survival: A shift in the sphingolipid rheostat towards a pro-survival phenotype.[1][4]

  • Angiogenesis: S1P is a known promoter of blood vessel formation, which is essential for tumor growth.[6]

  • Therapeutic Resistance: Higher levels may correlate with resistance to apoptosis-inducing cancer therapies.[3][6]

Therefore, monitoring the levels of this biomarker could aid in cancer diagnosis, prognosis, and the prediction of treatment response.

Conclusion

The quantification of 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate represents a promising avenue in cancer biomarker research. By leveraging the established understanding of the sphingolipid rheostat and employing robust analytical techniques like LC-MS/MS and ELISA, researchers can explore the clinical utility of this novel sphingolipid phosphate. The protocols outlined in these application notes provide a solid foundation for initiating such investigations, with the potential to uncover a valuable tool for personalized cancer medicine.

References

  • The Role of Sphingolipids Metabolism in Cancer Drug Resistance - Frontiers. Available at: [Link]

  • The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC. Available at: [Link]

  • The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC - NIH. Available at: [Link]

  • Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - MDPI. Available at: [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. Available at: [Link]

  • The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC. Available at: [Link]

  • SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC. Available at: [Link]

  • Human Sphingosine-1-phosphate ELISA Kit (A73746) - Antibodies.com. Available at: [Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC. Available at: [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed. Available at: [Link]

  • S1P (Sphingosine-1-Phosphate) Elisa Kit - AFG Scientific. Available at: [Link]

  • Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC. Available at: [Link]

  • Sphingosine 1-phosphate receptors and sphingosine kinase 1: novel biomarkers for clinical prognosis in breast, prostate, and hematological cancers - Frontiers. Available at: [Link]

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Application Notes & Protocols: Unveiling Cellular Dynamics with Fluorescent Sphingosine-1-Phosphate Analogs in Flow Cytometry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Sphingosine-1-Phosphate and its Fluorescent Surrogates

Sphingosine-1-phosphate (S1P), chemically known as 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, is a potent, bioactive sphingolipid metabolite that acts as a critical signaling molecule in a vast array of physiological and pathological processes.[1][2][3] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five specific G protein-coupled receptors (S1PR1-5).[1] This dual role places S1P at the nexus of cellular fate decisions, regulating cell survival, proliferation, migration, inflammation, and trafficking.[2][4] Notably, its control over lymphocyte egress from lymphoid organs has made S1P receptor modulators a cornerstone in treating autoimmune diseases like multiple sclerosis.[5][6]

Due to its dynamic nature and involvement in complex metabolic pathways, studying the real-time behavior of S1P within and between cells presents a significant challenge.[7][8] To overcome this, researchers have developed fluorescently labeled analogs of S1P. These probes act as molecular spies, mimicking the behavior of endogenous S1P while reporting on their location and concentration through fluorescence. This allows for the visualization and quantification of S1P metabolism, transport, and receptor interactions in living cells.[9][10][11]

Commonly used fluorophores for creating these analogs include Nitrobenzoxadiazole (NBD), and more advanced dyes like BODIPY (boron-dipyrromethene) and its derivatives (e.g., TopFluor™).[2][9][12] For flow cytometry applications, which demand high signal-to-noise ratios and photostability to withstand laser interrogation, BODIPY and TopFluor™ analogs are often superior.[9][13] They exhibit stronger fluorescence, greater resistance to photobleaching, and their spectral properties are less sensitive to the environmental polarity compared to NBD, making them ideal for robust, quantitative single-cell analysis.[9][13]

This guide provides an in-depth exploration of the applications and detailed protocols for using fluorescent S1P analogs in flow cytometry, designed for researchers, scientists, and drug development professionals seeking to dissect the intricate world of sphingolipid signaling.

Core Applications in Cellular Analysis

Mapping Sphingolipid Metabolism and Intracellular Trafficking

The journey of sphingolipids through the cell is a tightly regulated process involving synthesis in the endoplasmic reticulum, modification in the Golgi apparatus, and distribution to various cellular compartments.[14][15] Fluorescent S1P analogs, or their ceramide precursors, serve as powerful tools to trace these pathways.[9][16] When introduced to live cells, these lipid probes are readily taken up and integrated into cellular membranes.[9] Their subsequent movement and metabolic conversion can be tracked and quantified at the single-cell level using flow cytometry.

This approach allows researchers to:

  • Quantify Cellular Uptake: Measure the rate and extent to which cells internalize S1P analogs from the extracellular environment.

  • Trace Intracellular Localization: While flow cytometry does not provide spatial resolution like microscopy, it can quantify the total cellular fluorescence and, when combined with organelle-specific dyes, can provide insights into bulk lipid distribution.

  • Monitor Metabolic Flux: By using fluorescent precursors like NBD-ceramide, one can monitor the activity of enzymes like sphingomyelin synthase. Inhibition of such enzymes leads to an accumulation of the fluorescent ceramide, which can be quantified.[17]

G cluster_0 Extracellular Space cluster_1 Cytoplasm & Membranes Probe Fluorescent S1P Analog (+ BSA Carrier) Uptake Cellular Uptake (Quantified by MFI) Probe->Uptake Incubation Trafficking Intracellular Trafficking (e.g., to Golgi, Lysosomes) Uptake->Trafficking Metabolism Metabolic Conversion (e.g., dephosphorylation) Trafficking->Metabolism

Figure 1. Workflow for tracking S1P analog uptake and metabolism.

Quantifying S1P Receptor Dynamics and Signaling

A primary application of fluorescent S1P analogs is the study of S1P receptor (S1PR) biology. S1PRs, particularly S1PR1, are crucial for lymphocyte trafficking and are the targets of the drug FTY720 (fingolimod).[18][19] Upon binding to an agonist like S1P or phosphorylated FTY720 (FTY720-P), S1PR1 undergoes rapid internalization, effectively removing it from the cell surface.[19][20] This process is a key mechanism for regulating cellular responsiveness to S1P gradients.

Flow cytometry is the ideal tool to quantify this dynamic process:

  • Measuring Receptor Internalization: By labeling cell surface S1PRs with a fluorescent S1P analog, one can monitor the decrease in mean fluorescence intensity (MFI) over time following agonist stimulation. This provides a direct, quantitative measure of receptor internalization kinetics.[18][19][20]

  • Assessing Receptor Recycling and Degradation: After internalization, receptors can be recycled back to the surface or targeted for degradation. Flow cytometry can be used in pulse-chase experiments to follow the fate of the receptor population.

  • Screening for S1PR Modulators: This method forms the basis of a high-throughput assay to screen for novel agonists or antagonists. Compounds can be evaluated based on their ability to induce or block S1PR1 internalization.[21]

G S1P Fluorescent S1P Analog (Agonist) S1PR1_surface S1P Receptor 1 (High Surface Fluorescence) S1P->S1PR1_surface Binding S1PR1_bound Agonist-Receptor Complex S1PR1_surface->S1PR1_bound Internalization Internalization (Clathrin-mediated) S1PR1_bound->Internalization β-Arrestin Recruitment S1PR1_internal Internalized Receptor (Low Surface Fluorescence) Internalization->S1PR1_internal Recycling Recycling S1PR1_internal->Recycling Endosomal Sorting Recycling->S1PR1_surface

Figure 2. S1P receptor activation and internalization pathway.

Experimental Protocols

Protocol 1: General Procedure for Cellular Labeling with Fluorescent S1P Analogs

This protocol provides a framework for labeling suspended or adherent cells with fluorescent S1P analogs for flow cytometric analysis. Optimization of probe concentration and incubation time is recommended for each cell type and experimental goal.

Materials:

  • Cells of interest (e.g., lymphocytes, endothelial cells, or a relevant cell line)

  • Fluorescent S1P analog (e.g., BODIPY-FL-S1P, NBD-S1P)

  • Defatted Bovine Serum Albumin (d-BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FCS)[22]

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Culture cells to a healthy, sub-confluent state.

    • For adherent cells, detach using a gentle method (e.g., TrypLE™ Express) to preserve membrane integrity.

    • Wash cells twice with PBS and resuspend in complete culture medium at a concentration of 1-2 x 10⁶ cells/mL.[23]

  • Probe Preparation (Complexing with d-BSA):

    • Fluorescent lipids are often poorly soluble in aqueous media. Complexing them with d-BSA enhances their delivery to cells.[16]

    • Prepare a stock solution of the fluorescent S1P analog in ethanol or DMSO.

    • In a separate tube, prepare a solution of d-BSA in PBS (e.g., 1% w/v).

    • Slowly add the lipid stock solution to the d-BSA solution while vortexing to achieve the desired final concentration (typically in the range of 1-5 µM). The molar ratio of lipid to BSA should be approximately 1:1.

    • Incubate the lipid-BSA complex for 15 minutes at 37°C.

  • Cell Labeling:

    • Add the prepared lipid-BSA complex to the cell suspension.

    • Incubate for 15-30 minutes at 37°C. For trafficking studies, this incubation can be followed by a "chase" period in probe-free medium.[]

    • Note: For some applications, labeling can be performed at 4°C to allow only for membrane binding while preventing active internalization.

  • Washing:

    • After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound probe. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.[23]

  • Flow Cytometry Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Keep samples on ice and protected from light until analysis.[22]

    • Acquire data on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

FluorophoreExcitation LaserEmission Filter (Example)Key Advantage for Flow Cytometry
BODIPY-FL 488 nm (Blue)530/30 BPBright, photostable, narrow emission peak
NBD 488 nm (Blue)530/30 BPEnvironmentally sensitive (can be a disadvantage)
TopFluor™ 488 nm (Blue)525/50 BPExcellent photostability, mimics native lipids well[13]
Cy5 / Cy7 633/640 nm (Red)660/20 BP (Cy5)For multiplexing with green/yellow probes[13]
Protocol 2: Flow Cytometric Assay for Agonist-Induced S1P Receptor Internalization

This protocol details how to quantify the change in cell surface S1PR1 levels following treatment with an agonist, such as unlabeled S1P or FTY720-P.

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1, Step 1.

  • Agonist Treatment:

    • Aliquot cells into FACS tubes for different time points and conditions (e.g., Untreated, Vehicle Control, Agonist T=0, T=5min, T=15min, T=30min).

    • Add the S1PR agonist (e.g., 100 nM S1P or FTY720-P) to the appropriate tubes.

    • Incubate the cells at 37°C for the desired time periods.

  • Staining:

    • To stop the reaction and prevent further internalization, immediately move the tubes to ice at the end of each time point.

    • Wash the cells once with cold PBS.

    • Label the remaining surface receptors by incubating the cells with a fluorescent S1P analog (that also acts as an agonist) or a specific, fluorophore-conjugated anti-S1PR1 antibody for 30 minutes on ice.

  • Washing and Acquisition:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer as described in Protocol 1, Step 4.

    • Resuspend in buffer and acquire data on the flow cytometer.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Calculate the Mean Fluorescence Intensity (MFI) for the fluorescent channel in each sample.

    • Normalize the MFI of treated samples to the MFI of the untreated (T=0) control to determine the percentage of remaining surface receptors. The formula is: % Surface Receptor = (MFI_treated / MFI_untreated) * 100.

Data Interpretation and Troubleshooting

Common IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence - Incomplete washing of unbound probe.- Probe concentration is too high, leading to non-specific binding.- Cell autofluorescence.- Increase the number of wash steps (use cold buffer).- Perform a titration to find the optimal probe concentration.- Include an unstained control to set baseline fluorescence.
Low Signal / Weak Staining - Probe concentration is too low.- Low expression of the target (e.g., S1P receptor) on the cell type.- Inefficient probe delivery.- Increase probe concentration.- Confirm target expression via another method (e.g., Western blot).- Ensure proper complexing with d-BSA; optimize lipid:BSA ratio.
High Cell Death / Low Viability - Cytotoxicity from the probe or solvent (DMSO/ethanol).- Harsh cell handling during preparation.- Reduce probe concentration or incubation time.- Ensure final solvent concentration is <0.5%.- Use gentle pipetting and centrifugation. Add a viability dye (e.g., PI, 7-AAD) to exclude dead cells from analysis.[22]
High Variation Between Replicates - Inconsistent cell numbers.- Inaccurate pipetting of reagents.- Temperature fluctuations during incubation.- Perform accurate cell counts before starting.- Use calibrated pipettes.- Ensure consistent incubation conditions for all samples.

References

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Application Note: A Targeted Lipidomics Workflow for 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate (Sphingosine-1-Phosphate)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, more commonly known as sphingosine-1-phosphate (S1P), is a potent signaling sphingolipid that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Its involvement in cell proliferation, migration, survival, immune cell trafficking, and vascular integrity has established it as a critical target in drug discovery and development, particularly for autoimmune diseases, cancer, and inflammatory disorders.[3][4][5] This application note provides a comprehensive, field-proven workflow for the targeted quantification of S1P in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the causal logic behind experimental choices, from sample preparation to data analysis, to ensure a robust, reproducible, and self-validating system for researchers.

Introduction: The Significance of S1P Signaling

Sphingosine-1-phosphate is a bioactive lipid metabolite derived from the metabolism of sphingomyelin.[6][7] It exerts its influence both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[4][8][9] This dual functionality allows S1P to regulate a vast array of cellular processes. The "inside-out" signaling, where intracellularly generated S1P is transported out of the cell to act on these receptors in an autocrine or paracrine fashion, is a key feature of its mechanism.[1]

The cellular levels of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation by S1P phosphatases and S1P lyase.[7][10] This delicate equilibrium, often termed the "sphingolipid rheostat," determines cell fate, with an accumulation of S1P generally promoting pro-survival and pro-proliferative pathways, while its precursor, ceramide, often induces apoptosis.[11]

Given its central role in health and disease, the accurate quantification of S1P in various biological samples is paramount for understanding its complex biology and for the development of novel therapeutics that target S1P signaling pathways.[3][11] S1P receptor modulators, such as Fingolimod, Ozanimod, and Etrasimod, are already approved or under investigation for conditions like multiple sclerosis and ulcerative colitis, highlighting the therapeutic potential of this pathway.[12][13][14][15]

The S1P Signaling Pathway: A Visual Overview

The following diagram illustrates the core components of the S1P signaling pathway, from its synthesis to its downstream effects mediated by S1P receptors.

S1P_Signaling cluster_synthesis S1P Synthesis & Degradation cluster_transport Transport cluster_signaling Extracellular Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_intra Intracellular S1P Sphingosine->S1P_intra SphK1/2 S1P_intra->Sphingosine S1P Phosphatase Degradation Degradation (S1P Lyase/Phosphatase) S1P_intra->Degradation Transporter Transporters (e.g., SPNS2, ABC) S1P_intra->Transporter Export S1P_extra Extracellular S1P Transporter->S1P_extra S1PR S1P Receptors (S1P₁-₅) S1P_extra->S1PR Downstream Downstream Signaling (e.g., Gi, Gq, G12/13) S1PR->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: S1P synthesis, transport, and signaling pathway.

Targeted Lipidomics Workflow for S1P Quantification

The gold standard for the sensitive and specific quantification of S1P is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][16] This is due to the technique's ability to distinguish S1P from other structurally similar sphingolipids and its high sensitivity, which is necessary for detecting the low concentrations of S1P present in many biological samples.[2][16]

The following diagram provides a high-level overview of the targeted S1P lipidomics workflow.

S1P_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Cells, Tissue) Spiking 2. Internal Standard Spiking (e.g., C17-S1P) Sample_Collection->Spiking Extraction 3. Lipid Extraction (Protein Precipitation or Liquid-Liquid Extraction) Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS 6. LC-MS/MS Analysis (Reversed-Phase LC, MRM) Reconstitution->LC_MS Data_Analysis 7. Data Analysis (Quantification against Calibration Curve) LC_MS->Data_Analysis

Caption: High-level workflow for targeted S1P lipidomics.

Quantitative Data on S1P

The concentration of S1P can vary significantly between different biological matrices. Understanding these typical ranges is crucial for appropriate sample handling and dilution prior to analysis.

Biological MatrixS1P Concentration RangeKey Considerations
Human Plasma 100 - 1200 nMS1P is primarily bound to albumin and HDL.[3][8]
Human Serum 1400 - 1800 nMConcentrations are higher than in plasma due to S1P release from platelets during coagulation.[3]
Human Lymph ~100 nMImportant for immune cell trafficking.[3]
Cultured Cells VariableHighly dependent on cell type and culture conditions.
Tissues VariableRequires homogenization and careful normalization (e.g., to tissue weight or protein content).
Performance Characteristics of a Validated LC-MS/MS Method

A robust and validated LC-MS/MS method is essential for reliable S1P quantification. The following table outlines typical performance characteristics that should be achieved.

ParameterTypical ValueRationale
Lower Limit of Quantification (LLOQ) < 10 ng/mLEnsures sensitivity for detecting S1P in various biological samples.[17]
Linear Dynamic Range 0.1 - 1000 nMAccommodates a wide range of S1P concentrations without requiring extensive sample dilution.[2]
Intra- and Inter-Assay Precision (CV%) < 15%Demonstrates the reproducibility and consistency of the method.[17]
Accuracy (% Recovery) 85 - 115%Ensures the measured concentration reflects the true concentration in the sample.
Internal Standard C17-S1PA non-endogenous analog that corrects for variability in sample preparation and instrument response.[18]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the targeted quantification of S1P. These methods are based on established and validated procedures in the field.[16][17][19]

Protocol 1: S1P Extraction from Plasma/Serum (Protein Precipitation)

This protocol utilizes a simple and rapid protein precipitation method, which is suitable for high-throughput analysis.[17][19]

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., C17-S1P in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

Procedure:

  • Sample Thawing: Thaw plasma/serum samples on ice to prevent degradation of lipids.

  • Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of the IS solution to the sample. The concentration of the IS should be chosen to be within the linear range of the assay.

  • Protein Precipitation: Add 150 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

Protocol 2: S1P Extraction from Cells or Tissues (Liquid-Liquid Extraction)

For more complex matrices like cells or tissues, a liquid-liquid extraction is often preferred to remove a broader range of interfering substances.[16][20]

Materials:

  • Cell pellet or homogenized tissue

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acidified water (e.g., with 1% formic acid)

  • Internal Standard (IS) solution

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: For cells, start with a known number of cells. For tissues, homogenize a known weight of tissue in a suitable buffer.

  • Internal Standard Spiking: Add the IS solution to the cell pellet or tissue homogenate.

  • Solvent Addition: Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) relative to the sample volume. For example, for a 100 µL sample, add 200 µL of chloroform and 100 µL of methanol.

  • Vortexing: Vortex the mixture thoroughly for 2 minutes.

  • Phase Separation: Add acidified water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a typical reversed-phase LC-MS/MS method for S1P quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • S1P: 380.3 -> 264.3 m/z

    • C17-S1P (IS): 366.3 -> 250.3 m/z

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of S1P and a fixed concentration of the IS.

  • Peak Integration: Integrate the peak areas for the S1P and IS MRM transitions in both the standards and the unknown samples.

  • Ratio Calculation: Calculate the ratio of the S1P peak area to the IS peak area for each standard and sample.

  • Curve Generation: Plot the peak area ratio against the S1P concentration for the calibration standards and perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of S1P in the unknown samples by interpolating their peak area ratios on the calibration curve.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following quality control measures should be implemented:

  • System Suitability: Inject a standard solution at the beginning of each run to ensure the LC-MS/MS system is performing optimally.

  • Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations throughout the sample batch to monitor the accuracy and precision of the assay.

  • Blank Injections: Inject a solvent blank between samples to check for carryover.

  • Method Validation: The entire workflow should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) if the data is to be used for clinical or regulatory purposes.[21] This includes assessing linearity, accuracy, precision, selectivity, and stability.

Conclusion

This application note provides a detailed and scientifically grounded workflow for the targeted quantification of sphingosine-1-phosphate. By understanding the biological significance of S1P and adhering to the robust protocols outlined herein, researchers and drug development professionals can confidently and accurately measure this critical lipid mediator. The provided methodologies, when implemented with appropriate quality control measures, will yield reliable data to advance our understanding of S1P's role in health and disease and to facilitate the development of next-generation therapeutics targeting this important signaling pathway.

References

  • The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. (2019). Frontiers in Pharmacology. [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate signalling. Nature Reviews Molecular Cell Biology, 16(3), 157-168. [Link]

  • Al-Jumaily, T., & Al-Azzawi, W. (2022). Sphingosine-1-Phosphate and Its Signaling Pathway Modulators. Encyclopedia. [Link]

  • What S1PR1 modulators are in clinical trials currently? (2025). Patsnap Synapse. [Link]

  • Zhang, R., Hatcher, N., & et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of... Journal of Lipid Research. [Link]

  • Li, M., & et al. (2023). Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases. MDPI. [Link]

  • Sphingosine-1-phosphate Signaling. GeneGlobe. [Link]

  • Schmidt, H., & et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. Journal of Chromatography B, 843(2), 283-292. [Link]

  • Billich, A., & Baumruker, T. (2014). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • He, P., & et al. (2014). Importance of sphingosine kinase (SphK) as a target in developing cancer therapeutics and recent developments in the synthesis of novel SphK inhibitors. Journal of Medicinal Chemistry, 57(13), 5559-5586. [Link]

  • He, P., & et al. (2014). Importance of Sphingosine Kinase (SphK) as a Target in Developing Cancer Therapeutics and Recent Developments in the Synthesis of Novel SphK Inhibitors. ACS Publications. [Link]

  • Liebisch, G., & et al. (2009). High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Extraction and Quantification of Sphingosine 1-Phosphate (S1P). (2025). Bio-protocol. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (2011). LIPID MAPS. [Link]

  • Plant growth, sphingolipid extraction, and sphingolipid analysis by mass spectrometry. protocols.io. [Link]

  • Maceyka, M., & Spiegel, S. (2014). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. The Journal of Clinical Investigation, 124(12), 5091-5103. [Link]

  • Del Poeta, M., & et al. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology. [Link]

  • Shultz, M. D. (2014). Drugging Sphingosine Kinases. ACS Chemical Biology. [Link]

  • Takabe, K., & et al. (2014). Shaping the landscape: Metabolic regulation of S1P gradients. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1143-1151. [Link]

  • Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2018). PMC. [Link]

  • Al-Jumaily, T., & Al-Azzawi, W. (2021). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. MDPI. [Link]

  • Lichte, K., & et al. (2014). Sphingosine 1-Phosphate in Blood: Function, Metabolism, and Fate. Karger Publishers. [Link]

  • Wang, G., & et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Clinical Proteomics, 19(1), 3. [Link]

  • Maceyka, M., & Spiegel, S. (2014). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. The Journal of Clinical Investigation, 124(12), 5091-5103. [Link]

  • Al-Ani, A., & et al. (2023). Sphingosine 1-phosphate (S1P) receptor modulators as an induction and maintenance therapy for ulcerative colitis: a systematic review and meta-analysis of randomized controlled trials. European Journal of Gastroenterology & Hepatology, 36(1), 1-11. [Link]

  • Summary of S1P receptor modulators currently undergoing or completed in... ResearchGate. [Link]

  • Sphingosine-1-phosphate. Wikipedia. [Link]

  • Doherty, J., & et al. (2023). Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights. MDPI. [Link]

  • Im, D. S. (2016). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Molecules and Cells, 39(8), 587-596. [Link]

  • Wang, J., & et al. (2018). Sphingosine kinase inhibitors: A patent review. Spandidos Publications. [Link]

  • Advancements in Mass Spectrometry-Based Targeted Metabolomics and Lipidomics: Implications for Clinical Research. (2024). MDPI. [Link]

  • Cross-Validation of Lipid Structure Assignment Using Orthogonal Ion Activation Modalities on the Same Mass Spectrometer. (2024). ACS Publications. [Link]

  • Targeted Metabolomics and Lipidomics. Waters. [Link]

  • Targeted Lipidomics Analysis Service. Mtoz Biolabs. [Link]

  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. (2024). MDPI. [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate: lipid signaling in pathology and therapy. Science, 347(6225), 959-963. [Link]

  • [(E)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate. PubChem. [Link]

  • 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate. PubChem. [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. (2024). MDPI. [Link]

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Troubleshooting & Optimization

Preventing degradation of 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive technical guide for preventing the degradation of 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, commonly known as Sphingosine-1-Phosphate (S1P), during freeze-thaw cycles. This guide is structured as a series of troubleshooting questions and detailed protocols to ensure the stability and efficacy of your S1P solutions.

Section 1: Understanding S1P Degradation - Core Principles & FAQs

This section addresses the fundamental mechanisms that can compromise the integrity of your S1P during common laboratory procedures.

Q: Why is Sphingosine-1-Phosphate (S1P) so susceptible to degradation during freeze-thaw cycles?

A: The instability of S1P during freeze-thaw cycles is not due to a single factor but rather a combination of physical and chemical stresses. The primary culprit is the hydrolysis of the phosphate group, which is exacerbated by the freezing process itself.

  • Mechanism 1: pH Shifts in Frozen Solutions. When an aqueous buffer freezes, pure water crystallizes first, effectively concentrating solutes—including buffer salts, salts from your S1P, and the S1P molecule itself—into unfrozen microscopic pockets. This significant increase in solute concentration can cause drastic shifts in the local pH of these pockets. S1P is known to be unstable and prone to decomposition in solutions with a pH below 4.0 or above 9.0.[1] This localized acidic or basic environment can directly catalyze the hydrolysis of the phosphate ester bond, cleaving it from the sphingosine backbone.

  • Mechanism 2: Mechanical Stress. The formation of ice crystals can exert mechanical stress on complex molecules. While less of a concern for a small molecule like S1P compared to large proteins, repeated cycles can contribute to the overall instability of the solution, especially if the S1P is not properly solubilized.

Q: What is the primary degradation product of S1P, and how does it affect my experiments?

A: The most common non-enzymatic degradation product is Sphingosine , formed by the hydrolysis of the phosphate group.[2][3]

The biological implications are significant. S1P and sphingosine often have opposing or distinct cellular effects. S1P is a potent signaling molecule that acts on its own family of G protein-coupled receptors (S1P₁₋₅) to regulate processes like cell migration, proliferation, and survival.[1] Sphingosine, on the other hand, is a precursor for ceramides and can be involved in different pathways, including apoptosis. If your S1P stock is partially degraded to sphingosine, you are introducing a significant confounding variable into your experiments, which can lead to inconsistent, non-reproducible, or misinterpreted results.

Section 2: Proactive Stability Management: The Gold Standard Workflow

To prevent degradation, a proactive approach to solubilization, aliquoting, and storage is paramount. The following workflow is designed to maximize the stability and longevity of your S1P.

Experimental Workflow: From Lyophilized Powder to Stable, Experiment-Ready Aliquots

S1P_Workflow cluster_prep Phase 1: Initial Reconstitution cluster_aliquot Phase 2: Aliquoting Strategy cluster_storage Phase 3: Storage & Use start Lyophilized S1P (Store at -20°C) meth_sol Reconstitute in Methanol (e.g., 1 mM stock). Warm & sonicate if needed. start->meth_sol Step 1 aliquot Aliquot Methanol Stock into single-use, siliconized glass vials. meth_sol->aliquot Step 2 (CRITICAL) dry_down Evaporate Methanol under Nitrogen stream to create a thin lipid film. aliquot->dry_down Step 3 store_film Store Dried Film Aliquots at -20°C (Long-term). Stable for ≥1 year. dry_down->store_film Step 4 prep_bsa Prepare warm (37°C) fatty acid-free BSA solution (e.g., 4 mg/mL in PBS). store_film->prep_bsa Day of Use resuspend Resuspend ONE aliquot in BSA solution just before experiment. store_film->resuspend Step 5 prep_bsa->resuspend experiment Use Immediately in Experiment resuspend->experiment Step 6 Troubleshooting_Flowchart start Inconsistent or No Experimental Response q1 Did you observe precipitate in the vial after thawing? start->q1 sol1 Precipitate indicates poor solubility or degradation. Discard the aliquot. Review BSA complexation protocol (Sec 2). Ensure vial was not placed on ice. q1->sol1 Yes q2 Was the S1P-BSA solution subjected to a freeze-thaw cycle? q1->q2 No sol2 Aqueous S1P-BSA solutions are NOT recommended for freeze-thaw. Prepare fresh from a dried film aliquot. Discard the thawed solution. q2->sol2 Yes q3 How old is the S1P-BSA stock? q2->q3 No sol3 BSA-complexed solutions have reduced stability (max storage ~3 months at -20°C). Degradation is likely. Prepare fresh from a dried film aliquot. q3->sol3 > 3 months sol4 Stock is likely intact. Investigate other experimental variables: - Cell passage number - Serum batch in media - Other reagent stability q3->sol4 < 3 months

Caption: A decision tree for troubleshooting S1P stability issues.

Q: I see a precipitate in my S1P stock after thawing. What should I do?

A: Do not use this aliquot. A precipitate indicates that the S1P has either crashed out of solution due to improper complexation with BSA or has degraded. This is often caused by placing the aqueous S1P-BSA solution on ice or attempting to re-freeze it. [4]Discard the vial and prepare a fresh solution from one of your dried-film aliquots, paying close attention to the BSA complexation protocol.

Q: My experimental results are inconsistent after using a previously frozen S1P stock. What should I check first?

A: Follow the troubleshooting flowchart above. The most common cause of inconsistency is repeated freeze-thaw cycles of an aqueous stock. Best practices strictly advise against this. [5]Always prepare your S1P-BSA working solution fresh from a dried lipid film aliquot on the day of the experiment. If you have been re-freezing your aqueous stocks, it is highly probable that the S1P has degraded, leading to a lower effective concentration and the presence of confounding degradation products like sphingosine.

Section 4: Quality Control & Analytical Verification

For applications requiring absolute certainty of S1P concentration and purity, analytical verification is recommended.

Q: How can I definitively verify the integrity and concentration of my S1P stock?

A: The gold standard for the specific and sensitive quantification of S1P is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . [6][7][8]This technique can separate S1P from its precursor (sphingosine) and other lipids and accurately measure its concentration.

Principles of LC-MS/MS for S1P Analysis:

  • Chromatographic Separation (LC): The sample is injected into a liquid chromatograph, where S1P is separated from other molecules based on its chemical properties as it passes through a column.

  • Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS/MS): The ionized molecules are passed into a mass spectrometer. In the first stage, ions with the specific mass-to-charge ratio (m/z) of S1P are selected. These selected ions are then fragmented, and a specific fragment ion is monitored in the second stage. This highly specific process (called Multiple Reaction Monitoring or MRM) ensures that the signal is unequivocally from S1P.

Parameter Description Significance for QC
Parent Ion (m/z) The mass-to-charge ratio of the intact, ionized S1P molecule.Confirms the presence of S1P in the sample.
Fragment Ion (m/z) A specific, known mass-to-charge ratio of a fragment of S1P after collision-induced dissociation.Provides a second layer of confirmation, ensuring extremely high specificity for S1P. [8]
Retention Time The time it takes for S1P to travel through the LC column.Must match the retention time of a pure S1P standard run under identical conditions.
Peak Area The integrated area under the chromatographic peak.Directly proportional to the concentration of S1P; used for quantification against a standard curve.

If you suspect degradation, an LC-MS/MS analysis can simultaneously look for the parent S1P molecule and its primary degradation product, sphingosine, providing a definitive assessment of your stock's quality.

References
  • Spiegel, S., & Milstien, S. (2002). Sphingosine 1-phosphate, a key signaling molecule. Journal of Biological Chemistry, 277(29), 25851-25854. [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate. Retrieved from [Link]

  • Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation, 125(4), 1379-1387. [Link]

  • Journal of Clinical Investigation. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. [Link]

  • Avanti Polar Lipids. (n.d.). Product Information: Sphingosine-1-Phosphate (d18:1). Retrieved from [Link]

  • Al-Juboori, S. I., et al. (2024). Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases. MDPI. [Link]

  • Maceyka, M., & Spiegel, S. (2014). Shaping the landscape: Metabolic regulation of S1P gradients. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1163-1170. [Link]

  • Oskeritzian, C. A. (2015). Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. Methods in Molecular Biology, 1220, 375-388. [Link]

  • Christoffersen, C., et al. (2011). Sphingosine 1-Phosphate (S1P) Carrier-dependent Regulation of Endothelial Barrier. Journal of Biological Chemistry, 286(8), 5939-5947. [Link]

  • Kim, J., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]

  • Lee, J. H., et al. (2021). Sphingosine-1-phosphate Treatment Improves Cryopreservation Efficiency in Human Mesenchymal Stem Cells. International Journal of Molecular Sciences, 22(19), 10584. [Link]

  • Szigeti, K., et al. (2012). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. ResearchGate. [Link]

  • Kim, J., et al. (2023). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride. Preprints.org. [Link]

  • Liebisch, G., et al. (2014). Method to Simultaneously Determine the Sphingosine 1-Phosphate Breakdown Product (2E)-Hexadecenal and Its Fatty Acid Derivatives Using Isotope-Dilution HPLC–Electrospray Ionization–Quadrupole/Time-of-Flight Mass Spectrometry. Analytical Chemistry, 86(18), 9204-9211. [Link]

  • ResearchGate. (n.d.). Bovine serum albumin (BSA) inhibits S1P uptake. Retrieved from [Link]

  • Bio-protocol. (2025). Extraction and Quantification of Sphingosine 1-Phosphate (S1P). [Link]

  • D'Alessandro, A., et al. (2023). Sphingosine 1-phosphate has a negative effect on RBC storage quality. Blood Advances, 7(8), 1379-1393. [Link]

  • MDPI. (2020). Enzyme Stability in Nanoparticle Preparations Part 1: Bovine Serum Albumin Improves Enzyme Function. [Link]

  • Wojcik, M., et al. (2020). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. MDPI. [Link]

  • Biointerface Research in Applied Chemistry. (2023). Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. [Link]

  • Wyatt Technology. (n.d.). AN5008: High-throughput freeze-thaw stability studies with the DynaPro Plate Reader. [Link]

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Validation & Comparative

Technical Comparison Guide: 2-Amino-3-hydroxyoctadec-4-en-1-yl Dihydrogen Phosphate (S1P) vs. Ceramide in Cellular Apoptosis Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In sphingolipid biology, cell fate is dictated not by absolute lipid concentrations, but by the relative balance between pro-apoptotic and pro-survival mediators. This dynamic balance is known as the Sphingolipid Rheostat . This guide provides an in-depth technical comparison between the pro-survival mediator 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate (commonly known as Sphingosine-1-phosphate, or S1P)[1] and its pro-apoptotic precursor, Ceramide . Designed for researchers and drug development professionals, this document outlines the mechanistic divergence of these lipids, comparative quantitative data in apoptosis assays, and highly validated, self-correcting experimental protocols.

Mechanistic Divergence: The Sphingolipid Rheostat

To accurately design cellular assays, one must understand the opposing intracellular cascades triggered by these two lipids.

Ceramide (The Death Signal): Generated via de novo synthesis or sphingomyelin hydrolysis, ceramide acts as a potent inducer of cell cycle arrest and apoptosis. Mechanistically, ceramide inhibits the mitochondrial respiratory chain and induces the formation of ceramide channels in the outer mitochondrial membrane[2]. This leads to the closure of voltage-dependent anion channels (VDAC), severe mitochondrial dysfunction, altered Bcl-2 family protein expression, and the catastrophic release of reactive oxygen species (ROS) and cytochrome c[2].

2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate / S1P (The Survival Signal): Ceramide can be converted to sphingosine by ceramidase, which is subsequently phosphorylated by Sphingosine Kinases (SphK1/2) to form S1P[3]. S1P functions primarily by binding to a family of five G-protein-coupled receptors (S1PR1–5)[4]. Activation of S1PRs restores mitochondrial function, activates pro-survival cascades (such as PI3K/Akt and ERK pathways), and actively suppresses ceramide-induced apoptosis[2].

G Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Intermediate) Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis (Mitochondrial Dysfunction, ROS) Ceramide->Apoptosis S1P 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate (S1P) Sphingosine->S1P SphK SphK Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Survival Cell Survival (S1PR Signaling) S1P->Survival

Fig 1: The Sphingolipid Rheostat balancing Ceramide apoptosis and S1P survival.

Quantitative Data Presentation: S1P vs. Ceramide

When evaluating these lipids in vitro, researchers typically use cell-permeable short-chain ceramides (e.g., C2-Ceramide) because physiological long-chain ceramides (like C16-Ceramide) are highly hydrophobic and fail to cross the plasma membrane efficiently when added exogenously[4].

The table below synthesizes expected quantitative outcomes across standard apoptosis assays (e.g., Annexin V/7-AAD Flow Cytometry, Caspase-3/7 Activity) in a standard human leukemia cell line (HL-60) treated for 24 hours in 2% FBS media[4].

Treatment ConditionConcentrationAnnexin V+ / 7-AAD- (Early Apoptosis)Caspase-3/7 Activity (Fold Change)Cell Viability (FITC- / 7-AAD-)
Vehicle Control N/A< 5%1.0x (Baseline)> 90%
C2-Ceramide 10 µM45% - 60%5.0x - 8.0x25% - 35%
S1P 10 µM< 5%0.8x - 1.0x> 92%
C2-Ceramide + S1P 10 µM (Each)15% - 20%2.0x - 3.0x70% - 80%

Data Interpretation: C2-Ceramide drives a massive shift toward early apoptosis and caspase activation. The addition of equimolar S1P rescues the cells, demonstrating the rheostat's competitive nature[4].

Validated Experimental Workflow: Annexin V/7-AAD Flow Cytometry

To accurately capture the apoptotic shift, Annexin V staining is the gold standard. During early apoptosis, caspase cleavage inactivates flippases and activates scramblases, causing Phosphatidylserine (PS) to externalize to the outer membrane leaflet. Annexin V binds to PS with high affinity, but strictly requires physiological calcium (Ca2+) [5].

Workflow Culture 1. Cell Culture & Lipid Dosing Harvest 2. Harvest Cells (Strictly EDTA-Free) Culture->Harvest Buffer 3. Resuspend in Ca2+ Binding Buffer Harvest->Buffer Stain 4. Annexin V-FITC & 7-AAD Staining Buffer->Stain Flow 5. Flow Cytometry Analysis Stain->Flow

Fig 2: Experimental workflow for Annexin V/7-AAD apoptosis assay of lipid mediators.

Step-by-Step Methodology
  • Lipid Preparation (Critical Causality Step):

    • C2-Ceramide: Dissolve in high-purity Ethanol (EtOH) or DMSO. Store in dried aliquots to prevent concentration changes due to EtOH volatility[4].

    • S1P: Extremely difficult to solubilize. Resuspend in methanol or complex with fatty-acid-free Bovine Serum Albumin (BSA) (4 mg/mL) to ensure bioavailability in aqueous media[4].

  • Cell Treatment: Seed cells at 3×105 cells/mL. Treat with 10 µM C2-Ceramide, 10 µM S1P, or a combination for 24 hours.

  • Cell Harvest (Avoid EDTA): Harvest cells gently. Do not use EDTA-based detachment buffers (like standard Trypsin-EDTA). EDTA chelates the Ca2+ required for Annexin V binding, guaranteeing false-negative results[5]. Use enzyme-free, EDTA-free dissociation buffers or mechanical scraping.

  • Washing: Wash cells twice with cold Flow Cytometry Staining Buffer, then once with 1X Annexin V Binding Buffer (which contains 2.5 mM CaCl2)[5].

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2.5 µg/mL of 7-AAD.

    • Why 7-AAD instead of PI? 7-AAD (emission 647 nm) has significantly less spectral overlap with FITC (emission 522 nm) than Propidium Iodide (PI) does, reducing the need for aggressive fluorescence compensation[4].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[4].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

Self-Validating Systems & Troubleshooting

A robust protocol must be a self-validating system. To ensure the trustworthiness of your apoptosis data when comparing S1P and Ceramide, you must include the following controls:

  • Unstained Control: Used to establish baseline cellular autofluorescence and set the voltage for the PMTs.

  • Single-Stained Controls (FITC-only and 7-AAD-only): Essential for calculating the compensation matrix. Without this, fluorescence spillover will cause false double-positive (late apoptotic) readings.

  • Positive Apoptosis Control: Treat a well with a known universal apoptosis inducer (e.g., Staurosporine or Thapsigargin) to confirm that the Annexin V reagent is active and the Ca2+ buffer is functioning[6].

  • Membrane Integrity Check: If you observe high Annexin V binding but suspect mechanical damage during harvest (over-pipetting), check the 7-AAD levels. True early apoptosis is Annexin V+ / 7-AAD-. If your entire population is double-positive immediately after harvest, you have mechanically ruptured the plasma membranes, allowing Annexin V to bind intracellular PS[5].

Sources

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researcher in drug development, the handling of novel bioactive lipids like 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, a sphingosine-1-phosphate (S1P) analogue, is a routine yet critical task.[1][2] The integrity of your research and, more importantly, your personal safety, hinges on a comprehensive and meticulously followed safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, also known as sphingosine-1-phosphate (S1P), is a potent signaling molecule involved in a myriad of physiological processes, including immune cell trafficking, angiogenesis, and cell proliferation.[2][3] While its full toxicological profile is not exhaustively characterized, the available safety data sheets (SDS) for S1P and its analogues indicate that it should be treated as a hazardous substance.[4][5][6]

The primary hazards associated with this compound include:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[4][7][8]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[7][8]

  • Unknown Systemic Effects: As a bioactive lipid that exerts effects at low concentrations, the potential for systemic effects upon accidental ingestion, inhalation, or absorption is a significant consideration.[1][6]

Therefore, a thorough risk assessment is paramount before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, cell treatment), and the potential for aerosol generation.

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is your first and most critical line of defense. The following table outlines the minimum recommended PPE for handling 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Safety glasses with side shields or safety goggles.[9] A face shield is recommended for larger quantities.[9][10]Chemical-resistant gloves (Nitrile is a preferred choice).[11]Laboratory coat.[9]N95 or higher-rated respirator if weighing outside a certified chemical fume hood or if the material is dusty.[12]
Preparing Solutions Safety goggles to protect against splashes.[9][10]Chemical-resistant gloves (Nitrile).[11]Laboratory coat.[9]Not generally required if performed in a well-ventilated area or chemical fume hood.
Cell Culture/In Vitro Assays Safety glasses.Chemical-resistant gloves (Nitrile).[11]Laboratory coat.[9]Not required.
Spill Cleanup Safety goggles and a face shield.[9][10]Double-gloving with chemical-resistant gloves (Nitrile).[11]Chemical-resistant apron or gown over a laboratory coat.N95 or higher-rated respirator.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized workflow is crucial for minimizing exposure risk. The following protocols are designed to be self-validating, with each step logically building upon the last to ensure a secure handling environment.

Preparation and Weighing of Solid Compound
  • Designated Work Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.

  • Gather all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily available.

  • Donning PPE: Follow a systematic procedure for donning PPE to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Don_Coat Don Lab Coat Inspect_PPE->Don_Coat Wash_Hands Wash hands thoroughly Wash_Hands->Inspect_PPE Don_Respirator Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles Don Safety Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves caption Figure 1: PPE Donning Workflow

Caption: Figure 1: A stepwise workflow for the correct donning of Personal Protective Equipment.

  • Weighing: Carefully weigh the desired amount of the compound using a tared weigh boat. Avoid creating dust. Use a gentle tapping motion rather than scraping.

  • Transfer: Transfer the weighed solid to a suitable container for dissolution.

  • Immediate Cleanup: Clean any residual powder from the balance and surrounding surfaces using a damp wipe. Dispose of the wipe as hazardous waste.

Solubilization and Dilution
  • Solvent Selection: This compound is often supplied as a crystalline solid and may require specific solvents for solubilization.[5][6] Refer to the manufacturer's instructions for appropriate solvents.

  • Dissolving: Add the solvent to the vial containing the solid compound. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.

  • Dilutions: Perform all serial dilutions in a chemical fume hood or biological safety cabinet to minimize aerosol exposure.

Spill and Waste Management: A Plan for the Unexpected

Accidents can happen, but a well-defined spill and disposal plan can mitigate the consequences.

Spill Response
  • Alert and Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For solid spills, gently cover with absorbent pads to prevent aerosolization. For liquid spills, contain the spill using absorbent materials, working from the outside in.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse with water.

Waste Disposal
  • Segregation: All waste contaminated with 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate, including gloves, weigh boats, pipette tips, and excess solutions, must be segregated into a clearly labeled hazardous waste container.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.[4][7]

Doffing PPE and Decontamination: The Final Step in Safety

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence Remove_Gloves Remove Gloves Remove_Coat Remove Lab Coat Remove_Gloves->Remove_Coat Wash_Hands_1 Wash hands Remove_Coat->Wash_Hands_1 Remove_Goggles Remove Goggles/Face Shield Wash_Hands_1->Remove_Goggles Remove_Respirator Remove Respirator Remove_Goggles->Remove_Respirator Wash_Hands_2 Wash hands thoroughly Remove_Respirator->Wash_Hands_2 caption Figure 2: PPE Doffing Workflow

Caption: Figure 2: A stepwise workflow for the correct doffing of Personal Protective Equipment.

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline into your daily laboratory practice, you can confidently and safely unlock the research potential of 2-Amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate.

References

  • Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - Frontiers. (2025, May 13). Retrieved from [Link]

  • Truth and consequences of sphingosine-1-phosphate lyase - PMC. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Sphingosine 1-phosphate (S1P) receptor modulators as an induction and maintenance therapy for ulcerative colitis: a systematic review and meta-analysis of randomized controlled trials - PubMed. (2023, December 28). Retrieved from [Link]

  • Chapter 10: Personal Protective Equipment for Biohazards - Environmental Health & Safety. (2024, July 24). Retrieved from [Link]

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - MDPI. (2022, June 29). Retrieved from [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management. Retrieved from [Link]

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PubMed. (2022, June 29). Retrieved from [Link]

  • [(E)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | C18H38NO5P | CID - PubChem. Retrieved from [Link]

  • di-sodium hydrogen orthophosphate dihydrate - Sdfine. Retrieved from [Link]

  • ammonium dihydrogen orthophosphate - SD Fine-Chem. Retrieved from [Link]

  • Safety data sheet - CPAChem. Retrieved from [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU. (2025, April 9). Retrieved from [Link]

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